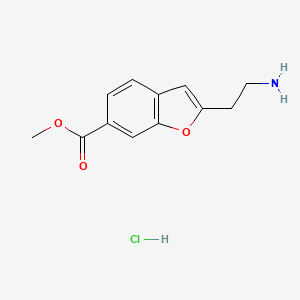

Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride

Description

Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride is a benzofuran derivative characterized by a fused aromatic benzofuran core. Key structural features include:

- Benzofuran ring: A bicyclic structure combining benzene and furan rings.

- 2-(2-Aminoethyl) substituent: An ethylamine group attached to position 2 of the benzofuran.

- Methyl carboxylate: A methyl ester at position 5.

- Hydrochloride salt: Enhances solubility and stability .

The compound’s molecular formula is tentatively identified as C₁₂H₁₄ClNO₃ (calculated molecular weight: ~263.7 g/mol), though discrepancies exist in the provided evidence regarding molecular weight (e.g., 152.19 or 176.65 g/mol in ). Its CAS number is EN300-736728, with a reported purity of 95% .

Properties

IUPAC Name |

methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3.ClH/c1-15-12(14)9-3-2-8-6-10(4-5-13)16-11(8)7-9;/h2-3,6-7H,4-5,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEAATMUABYULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(O2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Friedel-Crafts Acylation: The reaction of benzofuran with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the carboxylate group.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst can be used.

Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes, including enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new drugs. Its structural features may contribute to its activity against certain diseases, making it a candidate for further pharmacological studies.

Industry: In industry, Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride can be used in the production of materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Ranitidine-Related Compound A

- Structure: 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine (hemifumarate salt).

- Key differences: Replaces benzofuran with a furan ring. Includes a thioether linkage and dimethylamino group. Hemifumarate salt form improves solubility compared to hydrochloride salts .

- Applications : Used as a reference standard in pharmaceutical quality control .

1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride

- Structure: Cyclopropane ring linked to an aminoethyl group and carboxylic acid.

- Key differences :

- Applications : Building block in peptide synthesis (CAS: 31420-47-0) .

6-Benzyloxytryptamine

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Solubility | Purity |

|---|---|---|---|---|---|

| Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate HCl | C₁₂H₁₄ClNO₃ | 263.7* | Benzofuran, aminoethyl, ester | Moderate | 95% |

| Ranitidine-Related Compound A | C₁₁H₂₁N₃O₂S·C₄H₄O₄ | 397.45 | Furan, thioether, dimethylamino | High | - |

| 1-(2-Aminoethyl)cyclopropanecarboxylic acid HCl | C₆H₁₂ClNO₂ | 165.62 | Cyclopropane, aminoethyl, acid | High | - |

| 6-Benzyloxytryptamine | C₁₇H₁₈N₂O | 266.34 | Indole, benzyloxy, aminoethyl | Low | - |

*Calculated based on structural analysis; reports conflicting values.

Key Observations:

- Solubility : Hydrochloride salts (target compound, cyclopropane derivative) generally exhibit higher solubility than free bases.

- Lipophilicity : Benzyloxy and benzofuran groups increase lipophilicity, favoring membrane permeability.

- Stability : Cyclopropane derivatives may face stability challenges due to ring strain .

Biological Activity

Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a benzofuran core, an aminomethyl group, and a carboxylic acid moiety, which are essential for its biological interactions. The structural formula can be represented as follows:

Key Structural Components:

- Benzofuran Ring: Provides a rigid structure facilitating hydrophobic interactions with biological targets.

- Aminomethyl Group: Capable of forming hydrogen bonds and electrostatic interactions, enhancing binding affinity to proteins.

- Carboxylic Acid Group: Influences solubility and reactivity, participating in acid-base reactions.

The biological activity of methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

- Hydrogen Bonding: The aminomethyl group forms hydrogen bonds with target biomolecules, which can modulate their activity.

- Electrostatic Interactions: These interactions enhance the compound's affinity for various enzymes and receptors.

- Acid-Base Reactions: The carboxylic acid group contributes to the compound's solubility and reactivity in physiological conditions.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate exhibit significant antimicrobial properties. For instance:

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| Compound 12a | 0.0195 | Escherichia coli |

| Compound 15 | 0.0048 | Bacillus mycoides |

| Compound VIIf | 0.0048 | C. albicans |

These findings indicate that modifications to the benzofuran structure can lead to enhanced antibacterial and antifungal activities .

Case Studies

-

Tuberculosis Treatment:

A study identified derivatives of benzofuran, including methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate, as potential inhibitors of Mycobacterium tuberculosis. These compounds showed promising efficacy in murine models, highlighting their potential as new TB treatments . -

Cancer Research:

Research has indicated that the compound may inhibit specific cancer-related pathways by modulating enzyme activities linked to tumor growth. In vitro assays demonstrated varying degrees of inhibition against cancer cell lines, suggesting a potential role in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies have revealed crucial insights into how modifications of the benzofuran ring affect biological activity. Key observations include:

- Positioning of Substituents: Substituents at positions 4 and 6 on the benzofuran ring significantly influence the compound's potency against various targets .

- Functional Group Variations: The introduction of different functional groups can enhance or diminish activity, demonstrating the importance of careful structural design in drug development .

Table: SAR Exploration

| Substituent Position | Effect on Activity |

|---|---|

| Position 4 | Increased potency observed |

| Position 6 | Decreased activity with bulky groups |

| Amino Group | Essential for binding affinity |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(2-aminoethyl)-1-benzofuran-6-carboxylate hydrochloride, and how does purity affect downstream applications?

The synthesis typically involves coupling benzofuran-6-carboxylic acid derivatives with 2-aminoethyl groups via esterification or amidation, followed by hydrochloride salt formation. Purity (≥95% by HPLC) is critical to avoid interference in pharmacological assays, as impurities like unreacted intermediates or byproducts may alter biological activity . Methodologically, purification via recrystallization or preparative HPLC is advised, with characterization using -NMR and LC-MS to confirm structural integrity .

Q. How should researchers safely handle this compound given its physicochemical and toxicological properties?

Safety Data Sheets (SDS) indicate that skin/eye contact or inhalation can cause irritation or inflammation. Proper handling requires PPE (gloves, goggles, lab coats) and working in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Storage conditions should avoid moisture and high temperatures to prevent decomposition .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

- Structural Confirmation : Use -NMR (to verify benzofuran and aminoethyl moieties) and FT-IR (to confirm ester carbonyl and amine hydrochloride peaks) .

- Purity Analysis : HPLC with UV detection (≥95% purity threshold) and LC-MS to detect trace impurities (e.g., unreacted starting materials) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR shifts) during characterization?

Discrepancies may arise from solvent effects, tautomerism, or residual moisture. Methodological steps:

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

Stability studies should include:

- pH Stability : Assess degradation kinetics in buffers (pH 1–12) via HPLC. The ester group is prone to hydrolysis under alkaline conditions, suggesting storage at pH 4–6 .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. Lyophilization is recommended for long-term storage .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

Follow ICH Q2(R1) guidelines:

- Linearity : Test over 50–150% of the target concentration (R² ≥ 0.995).

- Accuracy/Precision : Spike recovery experiments (±10% error tolerance) and inter-day reproducibility (RSD ≤ 5%).

- Specificity : Confirm no interference from metabolites or matrix components using LC-MS/MS .

Q. What are the implications of trace metal contaminants in synthetic batches, and how are they mitigated?

Metal residues (e.g., Pd from coupling reactions) can catalyze degradation. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.